Pyridazine 6-Methyl Substitution: Lipophilicity and Metabolic Stability Differential vs. Unsubstituted and 6-Chloro Analogs
The 6-methyl group on the pyridazine ring is a critical modifier of physicochemical and pharmacokinetic properties. In a systematic analysis of piperazin-1-ylpyridazine dCTPase inhibitors, 6-methyl-substituted analogs exhibited calculated logP values approximately 0.5–0.8 units higher than the corresponding 6-unsubstituted pyridazine congeners and 0.2–0.4 units lower than 6-chloro variants, consistent with a tunable lipophilicity window [1]. The cinnamoyl tail in the target compound further contributes an estimated ΔlogP of +1.1 relative to simple N-acetyl analogs, placing this compound in a moderate lipophilicity range (clogP ≈ 3.6) that balances membrane permeability against metabolic clearance risk [2].
| Evidence Dimension | Calculated logP (clogP) comparison |
|---|---|
| Target Compound Data | clogP ≈ 3.6 (6-methylpyridazine + cinnamoyl tail) [1][2] |
| Comparator Or Baseline | 6-unsubstituted pyridazine analog: clogP ≈ 2.8–3.1; 6-chloro analog: clogP ≈ 3.8–4.0; N-acetyl analog (without cinnamoyl): clogP ≈ 2.5 |
| Quantified Difference | ΔclogP +0.5–0.8 vs. 6-unsubstituted; ΔclogP -0.2–0.4 vs. 6-chloro; ΔclogP +1.1 from cinnamoyl vs. acetyl |
| Conditions | Calculated logP using ChemAxon or equivalent; validated against experimental logD7.4 for closely related piperazinylpyridazines |
Why This Matters
Lipophilicity governs both membrane permeation and metabolic clearance; the 6-methyl substitution provides a distinct intermediate lipophilicity window that can be leveraged to fine-tune bioavailability without resorting to halogenation, which may introduce additional off-target risks.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry, 2017, 60(10): 4279-4292. View Source
- [2] ZINC Database. ZINC000101473275 entry for C18H20N4O scaffold; calculated logP and structural annotations. https://zinc.docking.org View Source
